1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-pyridin-2-ylpiperazine
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Overview
Description
1-[(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)methyl]-4-pyridin-2-ylpiperazine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-pyridin-2-ylpiperazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,6-dimethyl-2-bicyclo[3.1.1]hept-2-ene with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-pyridin-2-ylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-: Shares a similar bicyclic structure but differs in functional groups.
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-: Another related compound with a different functional group arrangement.
Uniqueness
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-pyridin-2-ylpiperazine is unique due to its combination of a bicyclic structure with a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3/c1-19(2)16-7-6-15(17(19)13-16)14-21-9-11-22(12-10-21)18-5-3-4-8-20-18/h3-6,8,16-17H,7,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUHCZHSNNXSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCN(CC3)C4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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